7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound with a pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . Further structural analysis specific to this compound is not available in the retrieved data.Scientific Research Applications
Chemical Reactions and Derivatives
This compound, related to pyrimidine derivatives, has been studied in various chemical reactions. For instance, Kinoshita et al. (1989) examined the reactions of similar pyrimidine diones with amines, yielding multiple products like pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Another study by Gulevskaya et al. (1994) reported the reaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides, leading to the formation of 7-amino derivatives (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Structural and Electronic Properties
Studies focusing on the structural and electronic properties of related compounds are significant. For example, Schmidt et al. (1999) explored the intramolecular interactions in compounds involving 6-chloropyrimidine-2,4(1H,3H)-dione and heteroaromatics like 4-(pyrrolidin-1-yl)pyridine (Schmidt, Kindermann, Vainiotalo, & Nieger, 1999). Additionally, Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, emphasizing their importance in fields like medicine and nonlinear optics (Hussain et al., 2020).
Synthesis and Catalysis
The synthesis of similar compounds and their potential in catalysis have been subjects of research. Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Anticancer and Antibacterial Potential
Several studies have explored the potential of pyrimidine derivatives in anticancer and antibacterial applications. For instance, Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated them for antiproliferative activity (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017). Additionally, Aly et al. (2018) conducted a study synthesizing fused pyrimidinone derivatives and Schiff base ligands, examining their anticancer and antibacterial activity (Aly, Taha, El-Deeb, & Alshehri, 2018).
Mechanism of Action
Target of Action
Compounds with a pyrimidine structure, like “7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, often interact with various enzymes and receptors in the body. These could include kinases, which are involved in cell signaling, or various receptors involved in neurological processes .
Mode of Action
The compound might bind to its target protein and modulate its activity. This could involve inhibiting an enzyme’s activity or modulating a receptor’s signaling .
Biochemical Pathways
Depending on the specific targets of the compound, it could influence various biochemical pathways. For example, if it targets kinases, it might affect cell growth and proliferation pathways. If it targets neurological receptors, it could influence neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors like its size, charge, and the presence of functional groups could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects, like neuroprotection or anti-inflammatory activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
Unfortunately, there is limited information available on the specific biochemical properties of 7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Based on its structural similarity to other pyrimidine derivatives , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific functional groups present in the compound and their spatial arrangement .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are lacking, similar compounds have shown variable effects at different dosages . These effects could include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not currently known. Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c1-24-17-15(19(27)25(2)20(24)28)18(29-12-11-26-9-3-4-10-26)23-16(22-17)13-5-7-14(21)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRNCWQIHHQSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)SCCN4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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